2,2,2-Trifluoroethyl methacrylate

概要

説明

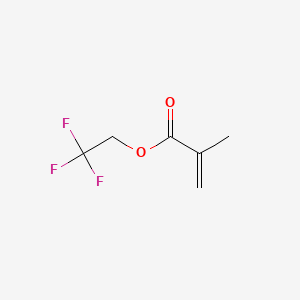

2,2,2-Trifluoroethyl methacrylate is a chemical compound with the molecular formula C6H7F3O2. It is a colorless, transparent liquid primarily used in the production of polymers and copolymers. This compound is known for its chemical inertness, good wear resistance, and low dielectric constant . It is also referred to as methacrylic acid 2,2,2-trifluoroethyl ester .

作用機序

Target of Action

2,2,2-Trifluoroethyl methacrylate (TFEMA) is primarily used in the synthesis of polymers, particularly in the development of acrylic protective coatings . Its primary targets are the monomer units in polymerization reactions, where it acts as a building block to form larger polymer chains.

Mode of Action

TFEMA interacts with other monomers through free radical polymerization. The trifluoroethyl group enhances the chemical inertness and stability of the resulting polymer. During polymerization, the methacrylate group undergoes a reaction with free radicals, leading to the formation of a polymer chain .

Biochemical Pathways

Instead, it undergoes polymerization-induced self-assembly (PISA), forming diblock copolymer nano-objects . This process involves the growth of an insoluble poly(TFEMA) block, which drives the self-assembly of the polymer into various nanostructures.

Result of Action

The primary molecular effect of TFEMA is the formation of stable, chemically inert polymers with good wear resistance and low dielectric constants . These properties make the resulting polymers suitable for protective coatings and other applications requiring durability and stability.

Action Environment

Environmental factors such as temperature, presence of inhibitors, and the type of polymerization initiator can significantly influence the action, efficacy, and stability of TFEMA. For instance, the presence of monomethyl ether hydroquinone (MEHQ) as an inhibitor can prevent premature polymerization during storage . Additionally, the polymerization process is typically conducted under controlled conditions to ensure the desired properties of the final polymer.

: Sigma-Aldrich : X-MOL

準備方法

Synthetic Routes and Reaction Conditions: 2,2,2-Trifluoroethyl methacrylate can be synthesized from methacryloyl chloride and 2,2,2-trifluoroethanol in the presence of triethylamine . The reaction involves the esterification of methacryloyl chloride with 2,2,2-trifluoroethanol under controlled conditions to yield the desired product. The reaction is typically carried out in the presence of an inhibitor such as hydroquinone monomethyl ether (MEHQ) to prevent unwanted polymerization .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process ensures high purity and yield, with the final product often containing stabilizers to maintain its stability during storage and transportation .

化学反応の分析

Types of Reactions: 2,2,2-Trifluoroethyl methacrylate primarily undergoes polymerization reactions. It can participate in free radical polymerization, resulting in the formation of homopolymers and copolymers . Additionally, it can undergo copolymerization with other monomers such as methyl acrylate to produce copolymers with varying properties .

Common Reagents and Conditions: Common reagents used in the polymerization of this compound include initiators such as azobisisobutyronitrile (AIBN) and potassium persulfate (KPS) . The polymerization reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed: The major products formed from the polymerization of this compound are poly(this compound) and various copolymers. These products exhibit unique properties such as hydrophobicity, chemical resistance, and low surface energy .

科学的研究の応用

2,2,2-Trifluoroethyl methacrylate has a wide range of applications in scientific research and industry. In chemistry, it is used to synthesize fluorinated polymers that exhibit excellent chemical resistance and low dielectric constants . These polymers are used in coatings, adhesives, and sealants.

In biology and medicine, this compound-based polymers are explored for their potential use in biomedical devices and drug delivery systems due to their biocompatibility and chemical stability .

In the industrial sector, this compound is used to produce protective coatings that offer superior weatherability, stain resistance, and water repellency . It is also used in the development of optical fibers and electronic materials .

類似化合物との比較

2,2,2-Trifluoroethyl methacrylate can be compared with other fluorinated methacrylates such as 2,2,3,3,3-pentafluoropropyl methacrylate and 1,1,1,3,3,3-hexafluoroisopropyl methacrylate . These compounds share similar properties such as chemical resistance and low dielectric constants. this compound is unique due to its specific trifluoromethyl group, which provides distinct hydrophobic and chemical inertness properties .

List of Similar Compounds:- 2,2,3,3,3-Pentafluoropropyl methacrylate

- 1,1,1,3,3,3-Hexafluoroisopropyl methacrylate

- 2,2,2-Trifluoroethyl acrylate

特性

IUPAC Name |

2,2,2-trifluoroethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O2/c1-4(2)5(10)11-3-6(7,8)9/h1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKPMCIBUROOGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

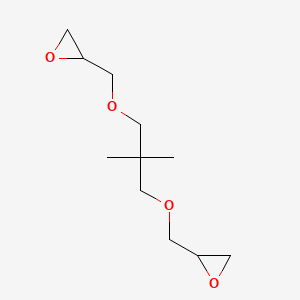

CC(=C)C(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54802-79-8 | |

| Record name | Trifluoroethyl methacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54802-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7059856 | |

| Record name | 2,2,2-Trifluoroethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

352-87-4, 54802-79-8 | |

| Record name | 2,2,2-Trifluoroethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoroethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoroethyl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,2-Trifluoroethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoroethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(2,2,2-trifluoroethyl methacrylate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of TFEMA?

A1: The molecular formula of TFEMA is C6H7F3O2, and its molecular weight is 184.12 g/mol.

Q2: How is TFEMA typically synthesized?

A2: TFEMA is commonly synthesized via esterification of methacrylic acid with 2,2,2-trifluoroethanol. [] This reaction can be optimized by adjusting factors like temperature and reagent ratios.

Q3: What spectroscopic techniques are useful for characterizing TFEMA and its polymers?

A3: Several spectroscopic methods are employed to characterize TFEMA and its polymers, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F): Provides information on the structure, composition, and tacticity of TFEMA polymers. [, , ]

- Fourier Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups and analyze copolymer composition. [, , , ]

- Ultraviolet-Visible (UV-Vis) Spectroscopy: Useful for studying oxygen-sensing properties of TFEMA-containing polymers. []

Q4: What are the key properties of TFEMA-based materials?

A4: TFEMA incorporation imparts desirable properties to materials:

- Hydrophobicity: TFEMA enhances hydrophobicity in polymers, leading to applications like superhydrophobic coatings. [, , , ]

- Low Refractive Index: This property makes TFEMA-based polymers suitable for optical applications. [, ]

- Thermal Stability: TFEMA-containing polymers generally exhibit good thermal stability. [, , ]

Q5: What are some potential applications of TFEMA-based materials?

A5: Research highlights various potential applications:

- Pressure-Sensitive Paints (PSPs): TFEMA copolymers can be used in pressure-sensitive paints for applications like wind-tunnel experiments. []

- Anti-fouling Coatings: The hydrophobic nature of TFEMA-containing polymers can be exploited for anti-fouling applications. []

- Drug Delivery: TFEMA-based polymers are being investigated for drug delivery applications. [, ]

- Optical Devices: The low refractive index of TFEMA polymers makes them suitable for optical devices and applications. [, ]

Q6: How does TFEMA influence the glass transition temperature (Tg) of its copolymers?

A6: The incorporation of TFEMA can either increase or cause a positive deviation from the expected Tg values in copolymers, depending on the other comonomers used and their interactions with TFEMA. [, , ]

Q7: How does TFEMA affect the mechanical properties of its copolymers?

A7: TFEMA can both enhance and modify the mechanical properties of its copolymers. For example, it can improve the elasticity and stiffness of denture reline resins [] and contribute to higher mechanical strength in plastic optical fibers. []

Q8: What polymerization techniques are commonly used to polymerize TFEMA?

A8: TFEMA can be polymerized using various methods:

- Free Radical Polymerization: Commonly used for synthesizing TFEMA-containing homopolymers and copolymers. [, , , ]

- Atom Transfer Radical Polymerization (ATRP): Offers controlled polymerization, allowing for the synthesis of well-defined block copolymers. [, , , , ]

- Anionic Polymerization: Can be achieved with specific initiators to produce TFEMA-based polymers with controlled molecular weight. [, ]

- Emulsion Polymerization: Used for preparing TFEMA-containing latex particles with controlled size and morphology. [, , ]

Q9: How does TFEMA contribute to the self-assembly of block copolymers?

A9: TFEMA's hydrophobic nature influences the self-assembly of amphiphilic block copolymers in solution. It can drive the formation of various nanostructures, including spheres, worms, vesicles, and micelles, depending on the copolymer composition and solvent conditions. [, , , ]

Q10: How does TFEMA interact with carbon dioxide (CO2)?

A10: Studies using ATR-FTIR spectroscopy have revealed distinct interactions between TFEMA and CO2. As CO2 pressure increases, blue-shifts are observed in the vibrational frequencies of TFEMA's functional groups, indicating specific intermolecular interactions. []

Q11: How do TFEMA-based polymers behave in the presence of CO2?

A11: The phase behavior of TFEMA polymers in CO2 is influenced by factors like temperature and pressure. For instance, poly(TFEMA) exhibits lower critical solution temperature (LCST) behavior in CO2, meaning it becomes less soluble as temperature increases above a critical point. []

Q12: What is the environmental impact of TFEMA and its polymers?

A12: While research specifically addressing the environmental fate and impact of TFEMA is limited, some studies indicate potential concerns. The presence of fluorine in the molecule raises concerns about persistence and potential bioaccumulation. Further research is crucial to fully understand its environmental impact and develop sustainable manufacturing and waste management practices. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(Trifluoromethyl)phenyl]sulfanyl}aniline](/img/structure/B3426782.png)

![(3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B3426790.png)

![(1S,2R,3R,4S,5S,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,9,16-tetrol](/img/structure/B3426798.png)